![molecular formula C27H27N3 B5917917 N-(9-anthrylmethylene)-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5917917.png)
N-(9-anthrylmethylene)-4-(4-methylbenzyl)-1-piperazinamine
Overview
Description
N-(9-anthrylmethylene)-4-(4-methylbenzyl)-1-piperazinamine, also known as AMBP, is a compound that has gained attention in the scientific community due to its potential use as a fluorescent probe for detecting biological molecules.
Mechanism of Action
N-(9-anthrylmethylene)-4-(4-methylbenzyl)-1-piperazinamine works by binding to the target molecule and undergoing a conformational change that results in fluorescence. This fluorescence can be detected and used to quantify the amount of target molecule present.
Biochemical and Physiological Effects:
N-(9-anthrylmethylene)-4-(4-methylbenzyl)-1-piperazinamine has not been reported to have any significant biochemical or physiological effects on living organisms. It is a small molecule that is unlikely to interact with biological systems in a significant way.
Advantages and Limitations for Lab Experiments
The main advantage of using N-(9-anthrylmethylene)-4-(4-methylbenzyl)-1-piperazinamine as a fluorescent probe is its high sensitivity and selectivity for biological molecules. It can be used in a variety of experimental settings, including in vitro assays and live cell imaging. However, one limitation of using N-(9-anthrylmethylene)-4-(4-methylbenzyl)-1-piperazinamine is that it requires specialized equipment and expertise to use effectively. Additionally, its fluorescent properties may be affected by environmental factors such as pH and temperature, which can complicate experimental design.
Future Directions
There are several potential future directions for research on N-(9-anthrylmethylene)-4-(4-methylbenzyl)-1-piperazinamine. One area of interest is in developing new variants of the molecule with improved sensitivity and selectivity for specific biological molecules. Another direction is in exploring the use of N-(9-anthrylmethylene)-4-(4-methylbenzyl)-1-piperazinamine in vivo, which would require developing methods for delivering the molecule to specific tissues or organs. Additionally, N-(9-anthrylmethylene)-4-(4-methylbenzyl)-1-piperazinamine could be used in combination with other fluorescent probes to study complex biological processes.
Scientific Research Applications
N-(9-anthrylmethylene)-4-(4-methylbenzyl)-1-piperazinamine has been used as a fluorescent probe for detecting biological molecules such as proteins and nucleic acids. It has been reported to have high sensitivity and selectivity for these molecules, making it a valuable tool for studying biological processes.
properties
IUPAC Name |
(Z)-1-anthracen-9-yl-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3/c1-21-10-12-22(13-11-21)20-29-14-16-30(17-15-29)28-19-27-25-8-4-2-6-23(25)18-24-7-3-5-9-26(24)27/h2-13,18-19H,14-17,20H2,1H3/b28-19- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIXTEXPTDLBHA-USHMODERSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C4C=CC=CC4=CC5=CC=CC=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-anthracen-9-ylmethylidene]-4-(4-methylbenzyl)piperazin-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.